molecular formula C21H30N2O3 B6111512 2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone

2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone

Cat. No. B6111512
M. Wt: 358.5 g/mol
InChI Key: OAUIYOYIQKDBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone is a synthetic compound that belongs to the class of isoindolinone derivatives. It is also known as GSK-3 inhibitor VIII and is commonly used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone involves the inhibition of GSK-3 activity. GSK-3 is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation. Inhibition of GSK-3 activity by 2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone leads to the stabilization of β-catenin, which promotes cell proliferation and survival.
Biochemical and Physiological Effects:
2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of GSK-3. It also has neuroprotective effects by reducing the levels of amyloid-beta peptides and tau protein, which are involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone in lab experiments is its specificity towards GSK-3 inhibition. It has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone. One of the potential applications of this compound is in the treatment of cancer. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of GSK-3, which makes it a promising candidate for the development of novel anticancer therapies. Additionally, it has been shown to have neuroprotective effects, which makes it a potential therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to explore the full therapeutic potential of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone is a synthetic compound that has gained significant attention due to its potential therapeutic applications in various diseases. It inhibits the activity of GSK-3, a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes. It has been extensively studied for its potential applications in cancer, neurodegenerative disorders, and diabetes. Further research is needed to explore the full therapeutic potential of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone involves the reaction of 3-(4-morpholinyl)-2-oxopropionic acid with 4-methylpentan-2-one in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The resulting intermediate is then reacted with phthalic anhydride to yield the final product. The purity and yield of the compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1-isoindolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is also involved in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.

properties

IUPAC Name

2-[3-[2-(4-methylpentyl)morpholin-4-yl]-3-oxopropyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-16(2)6-5-8-18-15-22(12-13-26-18)20(24)10-11-23-14-17-7-3-4-9-19(17)21(23)25/h3-4,7,9,16,18H,5-6,8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUIYOYIQKDBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CN(CCO1)C(=O)CCN2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.